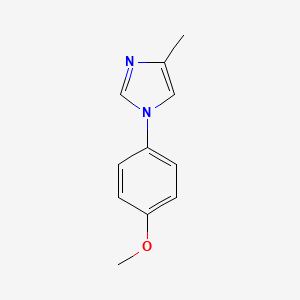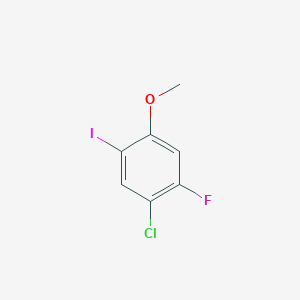
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene is an aromatic compound characterized by the presence of chlorine, fluorine, iodine, and methoxy substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Introduction of halogen atoms (chlorine, fluorine, iodine) to the benzene ring through halogenation reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic aromatic substitution reactions.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Coupling Reactions: Formation of carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃, H₂SO₄), and sulfonating agents (SO₃, H₂SO₄).
Nucleophilic Substitution: Reagents such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) with catalysts (Pd/C) and sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions may yield di- or tri-substituted benzene derivatives .
Applications De Recherche Scientifique
1-Chloro-2-fluoro-5-iodo-4-methoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound’s substituents influence its reactivity and the pathways involved in these reactions. For example, the presence of electron-withdrawing groups (chlorine, fluorine, iodine) can activate the benzene ring towards nucleophilic attack .
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene
- 1-Chloro-5-fluoro-2-iodo-4-methoxybenzene
- 1-Chloro-4-fluoro-5-iodo-2-methoxybenzene
Uniqueness: 1-Chloro-2-fluoro-5-iodo-4-methoxybenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. The combination of chlorine, fluorine, iodine, and methoxy groups on the benzene ring makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H5ClFIO |
|---|---|
Poids moléculaire |
286.47 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-5-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
Clé InChI |
OSEJVHCCYKNRMJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Selenophene-2,5-diyl)bis(1H-benzo[d]imidazole-6-carboximidamide)](/img/structure/B15145848.png)
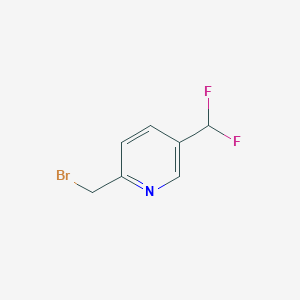
![[(1S,2S,5S,7R,8S,10S,11R,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate](/img/structure/B15145861.png)
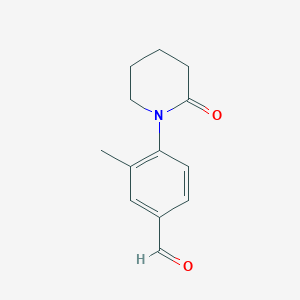
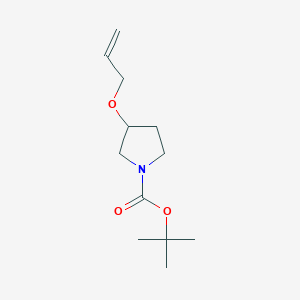
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15145900.png)
![4-Aminopyrrolo[2,3-B]pyridin-1-YL acetate](/img/structure/B15145903.png)
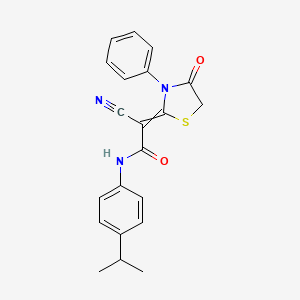
![(4aS,7S,7aR)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl 3-phenylprop-2-enoate](/img/structure/B15145915.png)
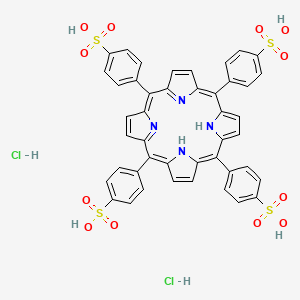
![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)

![2-Chloro-5-[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B15145947.png)
